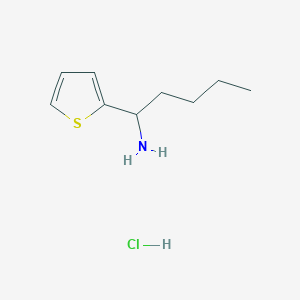

1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-thiophen-2-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVDPYMHHRHTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride

Executive Summary & Chemical Identity

1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a specialized heterocyclic amine used primarily as a scaffold in medicinal chemistry and neuropharmacology research. Structurally, it is a thiophene bioisostere of 1-phenylpentan-1-amine, where the phenyl ring is replaced by a thiophene moiety. This substitution alters the electronic distribution and lipophilicity of the molecule, potentially modifying its affinity for monoamine transporters and metabolic stability.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.

Chemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Identifiers | |

| CAS Number | 1864056-75-6 (Salt) / 53119-25-8 (Ketone Precursor) |

| Molecular Formula | C |

| Molecular Weight | 205.75 g/mol (Salt) / 169.29 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Molecular Weight Calculation & Stoichiometry

Precise molecular weight determination is critical for preparing molar solutions in biological assays. The values below are calculated using IUPAC standard atomic weights.

Component Breakdown

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 16* | 1.008 | 16.128 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Sulfur (S) | 1 | 32.060 | 32.060 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Total (Salt) | 205.744 g/mol |

*Note: Hydrogen count includes the 15 protons on the organic cation plus the acidic proton from HCl.

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical alpha-carbon chiral center.

Synthetic Methodology

The synthesis of 1-(Thiophen-2-yl)pentan-1-amine generally proceeds via the reductive amination of its ketone precursor, 1-(Thiophen-2-yl)pentan-1-one (CAS 53119-25-8). The following protocol describes a laboratory-scale synthesis suitable for generating the hydrochloride salt.

Reaction Pathway

-

Precursor: 1-(Thiophen-2-yl)pentan-1-one.

-

Intermediate: Oxime formation using Hydroxylamine HCl.

-

Reduction: Catalytic hydrogenation (Pd/C) or Hydride reduction (LiAlH

). -

Salt Formation: Precipitation with anhydrous HCl in diethyl ether.

Detailed Protocol (Self-Validating)

Step 1: Oxime Formation

-

Reagents: Dissolve 10 mmol of 1-(thiophen-2-yl)pentan-1-one in 20 mL Ethanol. Add 15 mmol Hydroxylamine HCl and 15 mmol Sodium Acetate.

-

Conditions: Reflux for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the oxime (Rf ~0.3).

-

Workup: Evaporate ethanol, partition between water/DCM, dry organic layer over MgSO

.

Step 2: Reduction to Amine

-

Reagents: Suspend 20 mmol LiAlH

in dry THF (0°C) under Argon. Add the crude oxime dropwise. -

Safety: Exothermic reaction. Maintain temperature <10°C during addition.

-

Reflux: Heat to reflux for 4 hours.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter precipitate.

Step 3: Salt Formation

-

Dissolution: Dissolve the crude amine oil in anhydrous Diethyl Ether.

-

Acidification: Bubble dry HCl gas or add 2M HCl in Ether dropwise at 0°C.

-

Validation: A white precipitate forms immediately. Filter and wash with cold ether to remove non-basic impurities. Recrystallize from Isopropanol/Ether if necessary.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following analytical standards.

| Technique | Expected Signal / Result |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | ESI+: m/z 170.1 [M+H] |

| Melting Point | 145–150 °C (Typical for HCl salts of this class; verify experimentally). |

| Solubility Test | Fully soluble in water (pH < 6); Insoluble in Hexanes. |

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

-

Stability: The thiophene ring is susceptible to oxidation. Avoid prolonged exposure to air and light.

-

Safety: Treat as a potent bioactive amine. Use gloves, goggles, and a fume hood.

References

-

ChemScene. (n.d.). (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride Product Page. Retrieved from (Analogous structure verification).

-

Cayman Chemical. (2023). Thiophene fentanyl (hydrochloride) Technical Information. Retrieved from (Thiophene bioisostere context).

-

PubChem. (2025).[2] Compound Summary: 1-(Thiophen-2-yl)pentan-1-one. Retrieved from (Precursor data).

-

Chem960. (n.d.). CAS 1864056-75-6 Entry.[3] Retrieved from (CAS verification).

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Foreword: A Predictive Analysis of a Novel Thiophene Amine

The field of medicinal chemistry is driven by the synthesis of novel molecular entities and the subsequent exploration of their biological potential. 1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a compound for which extensive, direct biological data is not yet publicly available. Therefore, this guide adopts the perspective of a senior application scientist, leveraging established principles of medicinal chemistry, structure-activity relationships (SAR), and the known pharmacology of analogous compounds to construct a predictive profile of its likely biological activities. By dissecting its core structural motifs—the thiophene pharmacophore and the 1-aminopentane side chain—we can infer its potential interactions with biological systems, propose mechanisms of action, and outline a logical framework for its experimental validation.

Compound Profile and Structural Rationale

This compound is a primary amine featuring a five-carbon aliphatic chain attached to the second position of a thiophene ring. The hydrochloride salt form enhances its stability and aqueous solubility for experimental handling.[1]

-

Molecular Formula: C₉H₁₆ClNS

-

Molecular Weight: 205.75 g/mol

-

Key Structural Features:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. This moiety is recognized as a "privileged pharmacophore" in drug discovery, meaning it is a structural component frequently found in successful drugs across various therapeutic areas.[2][3] Its bioisosteric similarity to a benzene ring allows it to interact with many of the same biological targets, while its unique electronic properties often confer distinct pharmacological profiles.[4]

-

Pentylamine Chain: A five-carbon alkyl chain with a terminal primary amine. The length and lipophilicity of this chain are critical determinants of the compound's pharmacokinetic properties, including its ability to cross biological membranes like the blood-brain barrier. The primary amine group is a key site for hydrogen bonding and salt bridge formation with biological targets.[5]

-

The Thiophene Nucleus: A Privileged Scaffold in Pharmacology

The thiophene ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[2] Its prevalence is a testament to its metabolic stability and versatile biological activity. Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory agents (e.g., Tiaprofenic acid), antipsychotics (e.g., Olanzapine), and antiplatelet agents (e.g., Clopidogrel), among many others.[6] This broad utility suggests that a novel thiophene-containing molecule like this compound has the potential to exhibit significant and diverse biological effects.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive molecules, we can hypothesize several primary areas of biological activity.

Potential for Central Nervous System (CNS) Activity

The presence of a lipophilic alkyl chain attached to an amine suggests a strong possibility of CNS penetration and interaction with neurotransmitter systems.

Hypothesized Mechanism: Modulation of Monoaminergic and GABAergic Systems

Structurally related compounds are known to interact with key CNS targets. For instance, 1-(Thiophen-2-yl)hexan-1-amine, a close analog with a slightly longer alkyl chain, has been investigated as a potential agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine transporters, making it a target for psychiatric and neurological disorders.[1]

Furthermore, the general class of thiophene amines has been explored for GABAergic activity.[7] Thiopentone, a well-known thiobarbiturate anesthetic, exerts its effects by prolonging the opening of the GABA-A receptor chloride channel, leading to potent CNS depression.[8][9] While structurally distinct, this precedent highlights the potential for thiophene-containing compounds to interact with inhibitory neurotransmitter systems.

Structure-Activity Relationship Insights: The pentyl chain's length is critical. It confers a degree of lipophilicity that may facilitate passage across the blood-brain barrier. This contrasts with shorter-chain analogs like methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), a known psychoactive substance, where small structural changes dramatically influence CNS effects.[1][10] The linear pentyl chain in the target compound may offer a different binding profile compared to branched or smaller analogs.

Diagram 1: Potential CNS Synaptic Modulation

Caption: Hypothesized interaction at a dopaminergic synapse.

Potential for Anti-inflammatory Activity

Many thiophene derivatives are potent anti-inflammatory agents, primarily through the inhibition of enzymes involved in the arachidonic acid cascade.[4]

Hypothesized Mechanism: Inhibition of Cyclooxygenase (COX) and/or Lipoxygenase (LOX)

Commercially available drugs like Tiaprofenic acid and Tinoridine function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[6] Zileuton, another thiophene-containing drug, is a specific inhibitor of 5-lipoxygenase (5-LOX), preventing the formation of leukotrienes.[6] Given this strong precedent, it is plausible that this compound could exhibit inhibitory activity against these key inflammatory enzymes.

Diagram 2: Arachidonic Acid Cascade Inhibition

Caption: Potential inhibition points in the arachidonic acid pathway.

Potential for Antimicrobial and Antifungal Activity

The thiophene moiety is present in several commercial fungicides and has been extensively studied for its broad-spectrum antimicrobial properties.[11][12]

Hypothesized Mechanism: The precise mechanism can vary, but thiophene derivatives often disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The lipophilic nature of the pentyl chain could facilitate its insertion into the lipid bilayers of bacterial or fungal cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A foundational experiment to validate this predicted activity would be the determination of the MIC.

-

Preparation: A two-fold serial dilution of this compound is prepared in appropriate liquid growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in media, no compound) and negative (media only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predictive Pharmacokinetics and Metabolism

Absorption and Distribution

The compound's structure, with a moderately long alkyl chain, suggests a balance between aqueous solubility (due to the hydrochloride salt) and lipophilicity. This balance is often favorable for oral absorption. Its predicted lipophilicity makes CNS penetration plausible, as discussed previously.

Metabolism and Potential for Toxicity

The metabolic fate of the thiophene ring is of critical importance due to its association with toxicity in some drugs.[13]

Mechanism of Metabolic Activation: Metabolism of thiophene-containing xenobiotics is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[13][14] Two competitive pathways can lead to the formation of reactive, toxic metabolites:

-

S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This reactive intermediate can act as a Michael acceptor, covalently binding to cellular macromolecules like proteins.

-

Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This strained ring is highly electrophilic and can readily react with nucleophilic residues on proteins and DNA, leading to cellular damage.

Quantum chemical studies suggest that the epoxidation pathway is often kinetically and thermodynamically more favorable than S-oxidation.[13] This metabolic activation is the mechanistic basis for the hepatotoxicity observed with drugs like tienilic acid.[13][14]

Diagram 3: CYP450-Mediated Metabolic Activation of Thiophene

Caption: Potential metabolic pathways leading to thiophene toxicity.

Proposed Synthetic Route

A common and efficient method for synthesizing primary amines of this type is through the reductive amination of the corresponding ketone.[1]

Protocol: Reductive Amination of 1-(Thiophen-2-yl)pentan-1-one

-

Imine Formation: 1-(Thiophen-2-yl)pentan-1-one is dissolved in a suitable solvent (e.g., methanol) and reacted with an ammonia source (e.g., ammonium acetate) or hydroxylamine hydrochloride to form the intermediate imine or oxime, respectively.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. For oxime reduction, a stronger agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation may be required.[15] This step reduces the C=N double bond to a C-N single bond, forming the primary amine.

-

Workup and Salt Formation: The reaction is quenched, and the product is extracted and purified. The purified free base is then dissolved in a solvent like diethyl ether and treated with hydrochloric acid (e.g., HCl in ether) to precipitate the stable this compound salt.

Diagram 4: Synthetic Pathway via Reductive Amination

Caption: A plausible synthetic route to the target compound.

Summary and Future Research Directives

This guide presents a predictive overview of the biological activity of this compound. Based on robust structure-activity relationship data from the broader class of thiophene-containing compounds, this molecule is predicted to possess significant biological activity, with primary potential in:

-

Neuropharmacology: Modulating monoaminergic or GABAergic systems.

-

Anti-inflammatory Therapeutics: Inhibiting COX and/or LOX enzymes.

-

Antimicrobial Chemotherapy: Exerting bactericidal or fungicidal effects.

It is crucial to underscore that this profile is inferential. The next logical step is a systematic experimental evaluation to confirm or refute these hypotheses. A recommended research progression would involve:

-

In Vitro Target Screening: High-throughput screening against a panel of CNS receptors (e.g., TAAR1, dopamine/serotonin transporters), inflammatory enzymes (COX-1, COX-2, 5-LOX), and a diverse panel of microbial strains.

-

Cell-Based Assays: Cytotoxicity assays (e.g., on THP-1 or HepG2 cell lines) to assess the potential for toxicity predicted by its metabolic pathway.[16] Functional assays to measure anti-inflammatory effects (e.g., measuring prostaglandin E2 release from stimulated macrophages).

-

In Vivo Studies: Should in vitro results prove promising and the toxicity profile be acceptable, preclinical studies in animal models would be warranted to assess efficacy and pharmacokinetics.

This structured approach will efficiently elucidate the true biological and therapeutic potential of this novel chemical entity.

References

- Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD).

- Unknown Author. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Various Authors. (2021). Thiophene-Based Compounds. Encyclopedia MDPI.

- Unknown Author. (2024). Thiopentone. LITFL - CCC Pharmacology.

- BenchChem. (n.d.). Thiophen-2-amine hydrochloride. BenchChem.

- BenchChem. (n.d.). 1-(Thiophen-2-yl)hexan-1-amine hydrochloride. BenchChem.

- BenchChem. (n.d.). 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol. BenchChem.

- Buttner, R. (2020). Pharm 101: Thiopentone. LITFL.

- Drug Design Org. (2005).

- Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Al-Saeed, M., et al. (2022). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.

- Various Authors. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

- Pal, R., & Kumar, D. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Physical Chemistry B.

- The University of Kansas, Department of Medicinal Chemistry. (n.d.). Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry - The University of Kansas.

- Unknown Author. (n.d.). Cytotoxic effect on THP-1 cells in response to increasing extracts and...

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol | 1480124-48-8 | Benchchem [benchchem.com]

- 8. litfl.com [litfl.com]

- 9. litfl.com [litfl.com]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 13. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry [medchem.ku.edu]

- 15. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Utility of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride: A Guide for Organic Chemists

Introduction: Unlocking the Potential of a Versatile Thiophene Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, renders it a valuable component in drug design.[1] 1-(Thiophen-2-yl)pentan-1-amine hydrochloride emerges as a key intermediate, offering a strategic entry point for the introduction of the pharmacologically relevant thiophene moiety functionalized with a reactive primary amine. This guide provides an in-depth exploration of the synthesis and diverse applications of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic importance of this compound lies in the combination of the thiophene ring and a primary amine separated by a five-carbon alkyl chain. The amine functionality serves as a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and carbon-nitrogen bond-forming reactions.[2][3] This allows for the facile construction of libraries of novel thiophene-containing molecules for screening in drug discovery programs.

Synthesis of this compound

The most direct and efficient route to 1-(Thiophen-2-yl)pentan-1-amine is through the reductive amination of thiophene-2-carboxaldehyde with pentylamine. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

| Reagent | Molar Equiv. | MW | Amount |

| Thiophene-2-carboxaldehyde | 1.0 | 112.15 g/mol | 5.61 g (50 mmol) |

| Pentylamine | 1.1 | 87.16 g/mol | 5.24 g (60 mmol) |

| Sodium borohydride (NaBH₄) | 1.5 | 37.83 g/mol | 2.84 g (75 mmol) |

| Methanol (MeOH) | - | - | 200 mL |

| Diethyl ether (Et₂O) | - | - | 200 mL |

| 2M HCl in Et₂O | - | - | q.s. |

Step-by-Step Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add thiophene-2-carboxaldehyde (5.61 g, 50 mmol) and methanol (150 mL).

-

Add pentylamine (5.24 g, 60 mmol) dropwise to the stirred solution at room temperature. The formation of the imine can be monitored by TLC. Stir the mixture for 1 hour.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude 1-(Thiophen-2-yl)pentan-1-amine as an oil.

-

Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.

-

Add 2M HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application Notes: A Versatile Precursor in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of a wide range of more complex molecules. The primary amine functionality is a key reactive site for derivatization.

Caption: Key synthetic transformations of 1-(thiophen-2-yl)pentan-1-amine.

Synthesis of Novel Amides and Sulfonamides

The primary amine of 1-(Thiophen-2-yl)pentan-1-amine readily undergoes acylation and sulfonylation with a variety of acylating and sulfonylating agents to produce the corresponding amides and sulfonamides. These derivatives are of significant interest in medicinal chemistry, as the amide and sulfonamide moieties are common features in many drug molecules. The thiophene ring in these products can participate in crucial interactions with biological targets.[2]

General Protocol for Acylation:

-

Suspend this compound (1.0 equiv.) and a suitable base (e.g., triethylamine, 2.2 equiv.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired amide.

C-N Cross-Coupling Reactions

1-(Thiophen-2-yl)pentan-1-amine can act as a nucleophilic coupling partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4] This powerful transformation allows for the synthesis of N-aryl or N-heteroaryl derivatives, providing access to a diverse range of compounds with potential applications in materials science and pharmaceuticals.

General Protocol for Buchwald-Hartwig Amination:

| Component | Typical Loading |

| Aryl halide/triflate | 1.0 equiv. |

| 1-(Thiophen-2-yl)pentan-1-amine | 1.2 equiv. |

| Palladium catalyst (e.g., Pd₂(dba)₃) | 1-5 mol% |

| Ligand (e.g., BINAP, Xantphos) | 2-10 mol% |

| Base (e.g., NaOt-Bu, K₂CO₃) | 2.0 equiv. |

| Solvent | Toluene or Dioxane |

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by 1-(Thiophen-2-yl)pentan-1-amine (1.2 equiv.).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Precursor for Schiff Bases and Heterocyclic Systems

The primary amine can condense with aldehydes and ketones to form Schiff bases (imines).[5] These imines are valuable intermediates themselves, susceptible to nucleophilic attack or reduction. Furthermore, they can be employed in cyclization reactions to construct a variety of nitrogen-containing heterocyclic systems, further expanding the synthetic utility of the parent amine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via reductive amination and the reactivity of its primary amine group provide chemists with a powerful tool for the synthesis of diverse thiophene-containing molecules. The protocols and application notes presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their own research and development programs.

References

-

(N.A.). Synthesis of thiophen derivatives 175 from N,S-alkyl amino acetals 4.... ResearchGate. Retrieved February 12, 2026, from [Link]

-

(N.A.). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. ScienceDirect. Retrieved February 12, 2026, from [Link]

-

Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

-

(N.A.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved February 12, 2026, from [Link]

- (N.A.). Method for synthesizing 2-thiophene ethylamine. Google Patents.

-

(N.A.). Ruthenium-catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl. ACS Publications. Retrieved February 12, 2026, from [Link]

-

(N.A.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 12, 2026, from [Link]

-

(N.A.). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Scientific Research. Retrieved February 12, 2026, from [Link]

-

(N.A.). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Institutes of Health. Retrieved February 12, 2026, from [Link]

-

(N.A.). Thiophene-2-carboxaldehyde. Wikipedia. Retrieved February 12, 2026, from [Link]

-

(N.A.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved February 12, 2026, from [Link]

Sources

Application Notes & Protocols: 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant presence in numerous FDA-approved pharmaceuticals.[1][2] Its role as a bioisostere for the phenyl group allows it to modulate pharmacokinetic properties while engaging in crucial interactions with biological targets.[1] The building block, 1-(Thiophen-2-yl)pentan-1-amine hydrochloride, offers a unique combination of three key structural features for drug discovery and development:

-

The Thiophene Moiety: Provides a stable, aromatic core amenable to further functionalization and capable of forming key binding interactions.

-

The Primary Amine: A highly versatile reactive handle for introducing a wide array of functional groups and building molecular complexity. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[3][4]

-

The Pentyl Chain: A lipophilic alkyl chain that can be used to tune the compound's overall lipophilicity (LogP), influencing properties such as membrane permeability and metabolic stability.

This guide provides an in-depth exploration of this compound as a foundational reagent, complete with detailed protocols for two of its most powerful applications: N-Acylation for the synthesis of novel amides and Reductive Amination for the construction of complex secondary amines.

Compound Profile and Safe Handling

Before utilization, it is critical to understand the physicochemical properties and safety requirements for this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NS · HCl | (Calculated) |

| Molecular Weight | 205.75 g/mol | (Calculated) |

| Physical Form | Expected to be a solid | [5][6] |

| Predicted TPSA | 26.02 Ų | [7] |

| Predicted XlogP | 2.5 - 3.0 | [7][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [6][9][10] |

Note: Some values are predicted based on the free base or closely related structures.

Safety & Handling Precautions

This compound should be handled as a hazardous substance.[11]

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The free amine is liberated upon reaction with a base.[12]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Core Synthetic Applications & Protocols

The primary amine of 1-(Thiophen-2-yl)pentan-1-amine is a nucleophilic center that serves as the key reactive site for building novel molecular architectures. The following sections detail protocols for two fundamental transformations.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride | 1158472-22-0 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 645411-16-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride

Welcome to the technical support guide for the synthesis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, minimize impurities, and optimize your reaction outcomes.

The most common and industrially scalable route to 1-(Thiophen-2-yl)pentan-1-amine is the reductive amination of 1-(Thiophen-2-yl)pentan-1-one. This process, while robust, is susceptible to several side reactions that can lead to a range of impurities. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental observations and links them to potential root causes, providing actionable solutions.

Issue 1: Low Purity by HPLC/GC Analysis - Multiple Unidentified Peaks

Observation: Your final hydrochloride salt shows a low purity (<98%) with several unexpected peaks in the chromatogram.

Potential Causes & Solutions:

-

Cause A: Incomplete Reaction - Presence of Starting Ketone.

-

Scientific Rationale: The initial formation of the imine from 1-(thiophen-2-yl)pentan-1-one and the ammonia source is a reversible equilibrium. Insufficient reaction time, low temperature, or inefficient water removal can leave a significant amount of the starting ketone unreacted.

-

Troubleshooting Protocol:

-

Reaction Monitoring: Implement in-process control (IPC) using TLC or rapid HPLC/GC to monitor the disappearance of the starting ketone. The reaction should not be quenched until the ketone is consumed to a satisfactory level (e.g., <1%).

-

Water Removal: If using a method that generates water, such as reaction with ammonium acetate, consider using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate or molecular sieves to drive the imine formation equilibrium forward.

-

Purification: The ketone can often be removed during workup. An acidic wash (e.g., 1M HCl) will extract the desired primary amine into the aqueous phase, leaving the neutral ketone in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine free base.

-

-

-

Cause B: Over-reduction - Formation of 1-(Thiophen-2-yl)pentan-1-ol.

-

Scientific Rationale: The choice of reducing agent is critical. Strong, non-selective hydrides like sodium borohydride (NaBH₄) can reduce the starting ketone directly to the corresponding alcohol, 1-(thiophen-2-yl)pentan-1-ol, competing with the desired reduction of the imine intermediate.[1]

-

Troubleshooting Protocol:

-

Use a Selective Reducing Agent: Switch to a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they reduce the imine much faster than the ketone under weakly acidic conditions.[1][2]

-

Control Stoichiometry: Ensure no more than 1.5-2.0 equivalents of the reducing agent are used. Excess hydride increases the likelihood of side reactions.

-

Purification: The alcohol impurity is neutral and can be separated from the basic amine product via acid-base extraction as described above.

-

-

-

Cause C: Dimerization - Formation of a Secondary Amine Impurity.

-

Scientific Rationale: The newly formed primary amine product is nucleophilic and can react with a remaining imine intermediate. This subsequent reductive amination step leads to the formation of a secondary amine dimer, bis(1-(thiophen-2-yl)pentyl)amine. This is a common issue in reductive aminations starting from ammonia.[1]

-

Troubleshooting Protocol:

-

Control Amine Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the imine with ammonia over the reaction with the product amine.

-

Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, minimizing its chance to compete with ammonia for the imine.

-

Purification: The secondary amine is also basic and will be extracted with the primary amine. Careful column chromatography is often required to separate these two closely related compounds.

-

-

Issue 2: Product Discoloration (Yellow or Brown HCl Salt)

Observation: The isolated this compound salt is off-white, yellow, or brown, indicating the presence of chromophoric impurities.

Potential Causes & Solutions:

-

Cause A: Thiophene Ring Instability.

-

Scientific Rationale: The thiophene ring can be sensitive to strongly acidic or oxidizing conditions, leading to polymerization or the formation of colored degradation products.[3] This is particularly true if residual strong acids (from HCl gas or concentrated HCl) are present at elevated temperatures.

-

Troubleshooting Protocol:

-

Controlled Salt Formation: Form the hydrochloride salt at low temperatures (0-5 °C). Use a calculated amount of HCl (e.g., as a solution in isopropanol or ether) rather than bubbling excess HCl gas.

-

Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can be exacerbated by trace metal catalysts or acidic conditions.

-

Decolorization: If discoloration occurs, the free base can be treated with activated carbon in a suitable solvent (e.g., ethyl acetate, toluene) before the salt formation step. A brief treatment (15-30 minutes) followed by filtration through celite is often sufficient.

-

-

Issue 3: Poor Yield of Isolated Product

Observation: The final isolated yield is significantly lower than expected based on the consumption of starting material.

Potential Causes & Solutions:

-

Cause A: Inefficient Extraction.

-

Scientific Rationale: The amine free base has some water solubility, and its hydrochloride salt has some solubility in organic solvents. Multiple extractions are necessary to ensure quantitative recovery. The pH of the aqueous layer during extractions is critical.

-

Troubleshooting Protocol:

-

pH Monitoring: During the basic extraction of the free amine, ensure the pH of the aqueous layer is >12 to fully deprotonate the amine and maximize its partition into the organic phase.

-

Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the product.

-

Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve product recovery upon solvent evaporation.

-

-

-

Cause B: Product Loss During Crystallization/Precipitation.

-

Scientific Rationale: The hydrochloride salt's solubility is highly dependent on the solvent system used for its precipitation. If the solvent is too polar, a significant amount of product may remain in the mother liquor.

-

Troubleshooting Protocol:

-

Solvent Selection: A common method is to dissolve the free base in a moderately polar, water-miscible solvent like isopropanol (IPA) and add an ethereal solution of HCl or an IPA/HCl solution. The salt crashes out of solution. Alternatively, dissolving the base in a non-polar solvent like diethyl ether or MTBE and adding the HCl solution is also effective.

-

Anti-Solvent Addition: After precipitation begins, adding a non-polar anti-solvent (e.g., heptane, hexane) can often force more product out of the solution, increasing the yield.

-

Cooling: Ensure the mixture is thoroughly cooled (e.g., in an ice bath) for a sufficient period before filtering to maximize recovery.

-

-

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the core reaction pathway and the formation of key impurities.

Caption: Reductive amination workflow and points of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended.[2] It is milder than sodium borohydride and selectively reduces the imine intermediate in the presence of the starting ketone, which significantly minimizes the formation of the 1-(thiophen-2-yl)pentan-1-ol impurity.[1] The reaction is typically run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often benefits from a catalytic amount of acetic acid.

Q2: My NMR shows unreacted starting material, but the reaction was left overnight. Why?

A2: This points to an issue with the initial imine formation, which is an equilibrium-controlled step.[2] If water is not effectively removed from the reaction, the equilibrium will not favor the imine, and the subsequent reduction step cannot proceed. Ensure your ammonia source is appropriate and consider adding a drying agent or using a Dean-Stark trap if the reaction scale and solvent system permit.

Q3: How can I confirm the presence of the secondary amine (dimer) impurity?

A3: The dimer impurity, bis(1-(thiophen-2-yl)pentyl)amine, can be identified using a combination of techniques:

-

Mass Spectrometry (MS): Look for a mass peak corresponding to the dimer's molecular weight. For this specific dimer, the expected (M+H)⁺ would be around m/z 336.5.

-

¹H NMR Spectroscopy: The dimer will have characteristic signals. You will see a reduction in the relative integration of the N-H protons (which may be broad or exchangeable) compared to the product's -NH₂ protons. The methine proton (-CH-N) signal will also be present, but the overall spectrum will be more complex than that of the primary amine.

-

HPLC: The dimer is less polar than the primary amine product and will typically have a longer retention time on a reverse-phase column.

Q4: What is the best way to purify the final product if column chromatography is not feasible on a large scale?

A4: For large-scale purification, recrystallization of the hydrochloride salt is the most effective method.

-

Protocol for Recrystallization:

-

Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol (IPA) or ethanol.

-

If impurities are insoluble, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Further cool the mixture in an ice bath (0-5 °C) for at least one hour to maximize precipitation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process is excellent for removing less polar impurities and can significantly improve the product's purity and color.

-

Q5: Can I use catalytic hydrogenation for the reduction step?

A5: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) is a viable and often very clean method for reductive amination.[2] However, it requires specialized equipment (hydrogenator) to handle hydrogen gas safely. A key consideration is the potential for catalyst poisoning by the sulfur atom in the thiophene ring. Specialized or sulfur-tolerant catalysts may be required for optimal performance, and catalyst screening is recommended.

References

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Process for the purification of thiophene.

Sources

Technical Support Center: 1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Introduction: Navigating the Stability of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. As a molecule incorporating both a primary amine hydrochloride and a thiophene moiety, its stability profile is nuanced. Understanding the inherent chemical liabilities of these functional groups is paramount to ensuring data integrity, developing robust formulations, and avoiding experimental artifacts.

This guide moves beyond simple storage instructions to provide a deeper understanding of the why behind the stability challenges. We will explore potential degradation pathways, offer validated troubleshooting protocols for common issues, and provide methodologies for comprehensive stability assessments.

Section 1: Chemical Profile and Inherent Stability Characteristics

This compound is a salt, which generally confers greater stability in the solid state compared to its free base form. However, its structure contains two key areas susceptible to degradation: the thiophene ring and the primary amine group.

-

The Thiophene Ring: While thiophene is an aromatic heterocycle, it is not as stable as benzene. The sulfur atom's lone pair electrons participate in the aromatic system, but the ring can be susceptible to oxidative metabolic pathways, potentially forming reactive thiophene S-oxides or epoxides.[1] This reactivity can be enhanced by certain substituents and environmental conditions like light and the presence of singlet oxygen.[2]

-

The Primary Amine Hydrochloride: The primary amine is a nucleophilic center, making it susceptible to reactions with electrophiles, particularly aldehydes and ketones. As a hydrochloride salt, its stability is pH-dependent. In basic conditions, it deprotonates to the more reactive free base, which is more prone to oxidation. The salt form can also be hygroscopic, and absorbed moisture can accelerate degradation pathways.[3]

Caption: Molecular structure highlighting key functional groups prone to instability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: Based on data from chemically similar compounds, the material should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3][4] For long-term storage, conditions of 2-8°C under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidative and hydrolytic degradation.[5] Avoid exposure to moisture, as the hydrochloride salt can be hygroscopic.[3]

Q2: Is this compound sensitive to light?

A: Yes, compounds containing a thiophene ring should be considered potentially photosensitive.[2][6] Exposure to light, particularly UV, can promote oxidation of the thiophene ring.[2] It is critical to store the solid material in amber vials and to protect solutions from light by using amber glassware or wrapping containers in aluminum foil during experiments.

Q3: What solvents should I use to prepare stock solutions for long-term storage?

A: For maximal stability, stock solutions should be prepared in high-purity, anhydrous, and degassed aprotic solvents such as DMSO or DMF. Store these solutions at -20°C or -80°C. Avoid preparing aqueous stock solutions for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an experiment, prepare the dilution from the organic stock immediately before use.

Q4: What are the most likely degradation products I might observe?

A: The primary degradation pathways are likely to be:

-

Oxidation: Formation of the thiophene S-oxide on the sulfur atom or hydroxylation of the thiophene ring.[1]

-

Reaction with Aldehydes/Ketones: If the compound is in a formulation with excipients like lactose or PEGs (which can contain aldehyde impurities), imine formation via the primary amine can occur. This is a common issue for primary and secondary amine drugs.[7]

-

Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the carbon-nitrogen bond could theoretically occur, though this is less common than for esters or amides.[8]

Section 3: Troubleshooting Experimental Instability

This section provides structured guides to diagnose and resolve common stability issues encountered during research and development.

Guide 1: Issue - Degradation of Solid Material

-

Symptoms:

-

Noticeable change in color (e.g., from white/off-white to yellow or brown).

-

Clumping or "wet" appearance of the powder.

-

Decreased solubility compared to a fresh lot.

-

Appearance of degradation peaks in the HPLC analysis of a freshly prepared solution.

-

-

Causality: These symptoms most often point to improper storage, leading to degradation from exposure to moisture, oxygen, light, or heat.[3]

-

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting solid-state instability.

Guide 2: Issue - Instability in Solution

-

Symptoms:

-

A time-dependent decrease in the main compound's peak area in chromatographic analysis.

-

Growth of new peaks in the chromatogram over time.

-

Visible color change or precipitation in the solution upon standing.

-

-

Causality: This is often caused by solvent reactivity, pH effects converting the salt to the less stable free base, oxidation from dissolved oxygen, or photodegradation from ambient light.

-

Diagnostic Protocol: Solution Stability Screening

-

Preparation: Prepare solutions (~1 mg/mL) of the compound in a matrix of different solvents and conditions as outlined in the table below. Use a freshly opened bottle of the compound as your reference standard (T=0).

-

Storage: Store aliquots of each solution under two conditions: protected from light at room temperature and exposed to ambient lab light.

-

Analysis: Analyze each sample by a stability-indicating HPLC method immediately after preparation (T=0) and at subsequent time points (e.g., 4, 8, 24, 48 hours).

-

Evaluation: Calculate the percentage of the remaining parent compound relative to T=0. A loss of >5% typically indicates meaningful degradation.

-

-

Data Presentation: Solution Stability Screening Results

| Condition ID | Solvent/Buffer | pH | Storage | % Parent Remaining (T=24h) | Observations (Color, Precipitate) |

| A-1 | Acetonitrile:Water (50:50) | ~5.0 | Dark | ||

| A-2 | Acetonitrile:Water (50:50) | ~5.0 | Light | ||

| B-1 | pH 2.0 HCl Buffer | 2.0 | Dark | ||

| B-2 | pH 2.0 HCl Buffer | 2.0 | Light | ||

| C-1 | pH 7.4 PBS Buffer | 7.4 | Dark | ||

| C-2 | pH 7.4 PBS Buffer | 7.4 | Light | ||

| D-1 | pH 9.0 Carbonate Buffer | 9.0 | Dark | ||

| D-2 | pH 9.0 Carbonate Buffer | 9.0 | Light | ||

| E-1 | DMSO | N/A | Dark |

-

Solutions:

-

Acidic/Neutral pH: If stability is poor at neutral or basic pH, maintain acidic conditions (pH 3-5) in aqueous solutions.

-

Oxygen Sensitivity: If degradation occurs even in the dark in organic solvents, degas solvents by sparging with nitrogen or argon before use.

-

Photosensitivity: If light-exposed samples degrade faster, perform all experimental manipulations under yellow light or in light-protected vessels.

-

General Practice: Always use freshly prepared solutions for quantitative experiments.

-

Section 4: Advanced Stability Assessment: Forced Degradation Studies

For regulatory filings or to develop a validated stability-indicating analytical method, a forced degradation (or stress testing) study is required.[9] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure all potential degradation products can be resolved from the parent peak.[9]

-

Experimental Workflow for Forced Degradation:

Caption: Standard workflow for a forced degradation study.

-

Detailed Protocols for Forced Degradation Studies

| Stress Condition | Protocol | Rationale & Mechanistic Insight |

| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.2 M HCl. 2. Incubate at 60°C for 8 hours. 3. Cool, neutralize with 0.2 M NaOH, and dilute for analysis. | Tests for lability in low pH environments. While the amine is protonated and protected, other functional groups could be susceptible.[10] |

| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. 2. Incubate at 60°C for 2 hours. 3. Cool, neutralize with 0.2 M HCl, and dilute for analysis. | Deprotonates the amine to the free base, which is more nucleophilic and potentially more susceptible to elimination or oxidative reactions.[11][12] |

| Oxidation | 1. To 1 mL of stock solution, add 1 mL of 6% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours. 3. Dilute for analysis. | Hydrogen peroxide mimics oxidative stress. The primary target is the electron-rich thiophene ring, which can be oxidized to its S-oxide.[1][13] |

| Thermal | 1. Place ~5 mg of solid compound in a clear glass vial. 2. Heat in an oven at 80°C for 48 hours. 3. Cool, dissolve in solvent, and dilute for analysis. | Assesses the intrinsic thermal stability of the molecule in the solid state.[3] |

| Photolytic | 1. Place solution in a quartz cuvette or chemically inert transparent container. 2. Expose to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). 3. Analyze against a control sample stored in the dark. | The thiophene ring is a potential chromophore that can absorb UV/Vis light, leading to photo-oxidative degradation pathways.[2][14] |

References

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride. (n.d.). ChemScene.

- Thiophene Stability in Photodynamic Therapy: A Mathem

- Safety Data Sheet: (R)-1-(THIOPHEN-3-YL)PROPAN-2-AMINE HCL. (2024). CymitQuimica.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.

- SAFETY DATA SHEET: Amylamine. (2024). TCI Chemicals.

- Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. (2023). KISHIDA CHEMICAL CO., LTD.

- SAFETY DATA SHEET: TCO-amine HCl salt. (2025). Sigma-Aldrich.

- Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. (2021). Angene Chemical.

- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.

- SAFETY DATA SHEET: 1-Pentylamine. (2012). Thermo Fisher Scientific.

- Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology.

- Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.

- SAFETY D

- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). Rasayan Journal of Chemistry.

- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2025).

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Forced Degradation Study as per ICH Guidelines: Wh

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). Sigma-Aldrich.

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing.

- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.

- Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (2025).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.ca [fishersci.ca]

- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. rjptonline.org [rjptonline.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ajpsonline.com [ajpsonline.com]

scaling up 1-(Thiophen-2-yl)pentan-1-amine hydrochloride synthesis

Technical Support Center: Scale-Up of 1-(Thiophen-2-yl)pentan-1-amine HCl

Introduction

This guide addresses the specific challenges in scaling the synthesis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride . While the thiophene ring is a bioisostere for phenyl groups in many drug candidates, its electron-rich nature and sulfur content introduce unique scale-up hazards—specifically acid-catalyzed polymerization during acylation and catalyst poisoning during reductive amination.

This protocol deviates from standard benzylamine synthesis. We prioritize the Leuckart-Wallach reaction over catalytic hydrogenation to bypass sulfur-poisoning of noble metals (Pd/Pt).

Part 1: The Synthetic Workflow

The following logic flow outlines the critical path and decision points for the synthesis.

Figure 1: Critical path for the synthesis of the target amine, highlighting QC checkpoints.

Part 2: Technical Modules & Troubleshooting

Module 1: The Upstream Challenge (Acylation)

Objective: Synthesis of 1-(Thiophen-2-yl)pentan-1-one. The Issue: Thiophene is highly reactive toward electrophiles. Standard Friedel-Crafts conditions (room temp addition) often lead to poly-acylation and polymerization (tar formation).

| Parameter | Recommendation | Rationale |

| Catalyst | Milder than | |

| Temperature | Thiophene acylation is exothermic. Higher temps favor tar. | |

| Addition Order | Add Catalyst to Acyl Chloride/Thiophene | Premixing thiophene and catalyst can degrade the ring. |

| Solvent | DCM or DCE | Chlorinated solvents suppress side reactions better than |

Troubleshooting Guide:

-

Q: My reaction mixture turned into a solid black mass.

-

Cause: Uncontrolled exotherm led to thiophene polymerization.

-

Fix: Ensure the internal temperature never exceeds

during addition. Dilute the thiophene significantly (1M concentration) before adding the Lewis Acid.

-

-

Q: I see 10-15% bis-acylated impurity by GC.

-

Cause: Localized high concentration of acyl chloride.

-

Fix: Increase stirring rate (tip speed) and use a slight excess of Thiophene (1.1 equiv) rather than the acyl chloride.

-

Module 2: The Critical Conversion (Amine Synthesis)

Objective: Conversion of Ketone to Primary Amine. The Issue: The sulfur atom in thiophene will poison standard hydrogenation catalysts (Pd/C, PtO2) instantly. The Solution: The Leuckart-Wallach Reaction (Ammonium Formate) is the most robust scale-up method for thiophene ketones [2].

Protocol Summary:

-

Combine Ketone (1 eq) and Ammonium Formate (4-5 eq).

-

Heat to

. -

Critical Step: Use a Dean-Stark trap or distillation head to remove water/ammonia as they form. This drives the equilibrium.

-

The product is the N-formyl intermediate.[1]

-

Hydrolyze with 6M HCl (reflux, 2-4 h) to release the free amine.

Troubleshooting Guide:

-

Q: The reaction stalls at 50% conversion.

-

Cause: Ammonium formate sublimed into the condenser, reducing the reagent stoichiometry in the pot.

-

Fix: Use a wide-bore air condenser before the water condenser to reflux the formate salt back down, or simply add excess ammonium formate (2 eq) mid-reaction.

-

-

Q: Why not use Reductive Amination with

?-

Insight: You can, but for >100g batches, the cyanide waste stream becomes a safety/disposal liability. Leuckart is "greener" at scale for this specific transformation.

-

-

Q: Can I use Raney Nickel?

-

Insight: Yes, Raney Nickel is sulfur-tolerant if used in massive excess (50-100% wt/wt). However, handling pyrophoric Ni slurry at kilo-scale is riskier than the thermal Leuckart process.

-

Module 3: Downstream Processing (Salt Formation)

Objective: Isolation of high-purity Hydrochloride salt. The Issue: Thiophene amines are lipophilic. Their HCl salts often "oil out" (form a gummy liquid) instead of crystallizing, trapping impurities.

Purification Decision Tree:

Figure 2: Strategy for crystallizing the amine salt.

Troubleshooting Guide:

-

Q: The product oiled out upon adding HCl.

-

Cause: Presence of water or too polar a solvent (like ethanol) initially.

-

Fix: Decant the solvent. Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Add hot Ethyl Acetate (EtOAc) until cloudy. Let cool very slowly to

.

-

-

Q: The salt is pink/grey.

-

Cause: Trace oxidation of the thiophene ring.

-

Fix: Recrystallize from IPA/EtOAc with a pinch of activated charcoal. Filter hot through Celite.

-

References

-

Friedel-Crafts Acylation of Thiophene

-

Leuckart Reaction on Thiophene Ketones

-

Source: Sciencemadness Wiki / Vogel's Practical Organic Chemistry. (2020). Leuckart Reaction Mechanism and Procedures. Retrieved from

- )

-

-

Purification of Thiophene Amine Salts

- Relevance: Validates the use of anhydrous HCl in ether/dioxane and recrystallization strategies (DCM/Heptane or IPA)

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 1-(Thiophen-2-yl)pentan-1-amine Hydrochloride

This guide provides a comprehensive framework for the spectroscopic confirmation of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a comparative analysis, grounded in established scientific principles and authoritative standards, to ensure the unambiguous identification and characterization of the target molecule. We will explore the expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, comparing them with structurally relevant alternatives to highlight key identifying features.

The process of structural elucidation is a cornerstone of chemical research and development. It relies on the convergence of data from multiple analytical techniques, each providing a unique piece of the molecular puzzle. For a novel or specialized compound like this compound, a rigorous, multi-faceted approach is not just recommended; it is essential for validating synthesis, ensuring purity, and meeting regulatory standards. This guide embodies that rigor, explaining the "why" behind the "how" of spectroscopic analysis.

The Strategic Importance of Multi-Modal Spectroscopy

Relying on a single analytical technique for structural confirmation is fraught with risk. Ambiguities can arise from overlapping signals, isomeric impurities, or unexpected molecular arrangements. A robust analytical strategy, therefore, employs a suite of spectroscopic methods.

-

NMR Spectroscopy (¹H and ¹³C): Provides the molecular "scaffold," detailing the connectivity of atoms through chemical shifts, coupling constants, and integration. It is unparalleled for mapping the carbon-hydrogen framework.

-

Mass Spectrometry (MS): Delivers the precise molecular weight and, through fragmentation analysis, offers vital clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Acts as a "functional group detector," identifying the presence of specific bonds and moieties (e.g., N-H, C-H, C=C, C-S) based on their characteristic vibrational frequencies.

This guide will detail the expected outcomes from each technique, creating a self-validating system for the confirmation of this compound.

Workflow for Spectroscopic Confirmation

The logical flow for confirming the structure of a synthesized compound is a systematic process of data acquisition, analysis, and validation.

Caption: Workflow for structural confirmation.

Experimental Methodologies: Adherence to Authoritative Standards

The trustworthiness of spectral data hinges on the quality of its acquisition. All methodologies described herein are aligned with the standards and recommendations set forth by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[1][2] These bodies provide critical guidelines for data reporting, ensuring that data is Findable, Accessible, Interoperable, and Reusable (FAIR).[3][4][5]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for amine hydrochlorides, protic solvents like D₂O or CD₃OD can lead to the exchange of the -NH₃⁺ protons, causing their signal to broaden or disappear. DMSO-d₆ is often preferred to observe these labile protons.

-

Referencing: All ¹H and ¹³C chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal. For ultimate consistency, IUPAC recommends referencing relative to the ¹H resonance of tetramethylsilane (TMS).[1]

-

Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. A typical spectral window is -1 to 14 ppm. Ensure all peaks are integrated, and the solvent peak is clearly labeled.[1]

-

¹³C NMR: Acquire spectra on the same instrument, typically operating at 100 MHz. A common spectral window is -10 to 200 ppm.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Electrospray ionization (ESI) is the preferred method for a pre-formed salt like an amine hydrochloride. The analysis should be performed in positive ion mode to detect the protonated molecular ion [M+H]⁺.

-

Instrumentation: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy typically within 5 ppm.

-

Data Reporting: Report the exact mass-to-charge ratio (m/z) of the parent ion and compare it to the calculated theoretical mass to confirm the elemental formula. Data should be reported according to established protocols like JCAMP-DX where possible.[6]

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Presentation: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹), noting their intensity (strong, medium, weak) and shape (broad, sharp).

Spectral Data Analysis: Target Compound vs. Alternatives

The following sections present the expected spectral data for this compound and compare it with two logical alternatives: 1-Phenylpentan-1-amine hydrochloride (aromatic isostere) and 2-Aminopentane hydrochloride (aliphatic analogue).[7][8] This comparative approach is crucial for identifying the unique spectral signatures of the thiophene moiety.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is the most informative for confirming the overall structure and connectivity. The key differentiators will be in the aromatic region and the chemical shift of the proton alpha to the amine.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Protons (Position) | 1-(Thiophen-2-yl)pentan-1-amine HCl (Expected) | 1-Phenylpentan-1-amine HCl (Reference) | 2-Aminopentane HCl (Reference) | Key Observations for Target Compound |

| -NH₃⁺ | ~8.5-9.0 (br s, 3H) | ~8.4-8.9 (br s, 3H) | ~8.0-8.5 (br s, 3H) | Broad signal due to quadrupole broadening and exchange. Position is solvent and concentration dependent. |

| Thiophene H5 | ~7.6 (dd, 1H) | - | - | Downfield shift due to proximity to sulfur and deshielding effects. |

| Thiophene H3, H4 | ~7.0-7.2 (m, 2H) | - | - | Characteristic multiplet for a 2-substituted thiophene ring. |

| Phenyl Protons | - | ~7.3-7.5 (m, 5H) | - | The phenyl protons show a more complex multiplet in a narrower range compared to the thiophene protons. |

| CH-NH₃⁺ (C1) | ~4.8-5.0 (m, 1H) | ~4.5-4.7 (m, 1H) | ~3.1-3.3 (m, 1H) | Significantly deshielded by both the adjacent thiophene ring and the protonated amine. |

| CH₂ (C2) | ~1.9-2.1 (m, 2H) | ~1.8-2.0 (m, 2H) | ~1.5-1.7 (m, 2H) | Diastereotopic protons may result in a complex multiplet. |

| CH₂ (C3) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | Overlapping signals typical of an alkyl chain. |

| CH₂ (C4) | ~1.2-1.4 (m, 2H) | ~1.2-1.4 (m, 2H) | - | Part of the overlapping alkyl region. |

| CH₃ (C5) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | Characteristic triplet for a terminal methyl group. |

| CH₃ (C1) | - | - | ~1.2 (d, 3H) | Doublet coupled to the C2 proton in the aliphatic analogue. |

¹³C NMR Spectroscopy Data

¹³C NMR complements the proton data, confirming the carbon skeleton. The chemical shifts of the thiophene carbons are highly characteristic.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon (Position) | 1-(Thiophen-2-yl)pentan-1-amine HCl (Expected) | 1-Phenylpentan-1-amine HCl (Reference) | 2-Aminopentane HCl (Reference) | Key Observations for Target Compound |

| Thiophene C2 | ~142-145 | - | - | Quaternary carbon attached to the pentylamine group, most downfield of the thiophene carbons. |

| Thiophene C5 | ~128-130 | - | - | CH carbon adjacent to sulfur. |

| Thiophene C3, C4 | ~125-128 | - | - | Two distinct CH carbons in the middle of the ring. |

| Phenyl C1 (ipso) | - | ~138-140 | - | Quaternary carbon attached to the pentylamine group. |

| Phenyl CH | - | ~128-130 | - | Signals for ortho, meta, and para carbons. |

| CH-NH₃⁺ (C1) | ~52-55 | ~55-58 | ~48-50 | The benzylic/thiophenic carbon alpha to the amine. |

| CH₂ (C2) | ~34-36 | ~35-37 | ~37-39 | |

| CH₂ (C3) | ~27-29 | ~27-29 | ~19-21 | |

| CH₂ (C4) | ~21-23 | ~21-23 | - | |

| CH₃ (C5) | ~13-14 | ~13-14 | ~13-14 | Terminal methyl carbon. |

| CH₃ (C1) | - | - | ~18-20 | Methyl carbon alpha to the amine. |

Mass Spectrometry Data

HRMS provides the definitive molecular formula, while the fragmentation pattern gives structural confirmation. Sulfur-containing compounds often exhibit a characteristic [M+2]⁺ isotopic peak due to the natural abundance of ³⁴S.[9]

Table 3: Expected High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z for C₉H₁₆NS⁺ | Observed m/z | Fragmentation Pathways |

| [M+H]⁺ | 170.0998 | Within 5 ppm of theoretical | Primary Confirmation: This is the protonated free base. The hydrochloride salt dissociates in the ESI source. |

| [M+H - C₄H₈]⁺ | 114.0423 | Expected | Benzylic/Thiophenic Cleavage: Loss of butene via McLafferty-type rearrangement or direct cleavage, leading to the stable [Thiophene-CH=NH₂]⁺ fragment. This is a highly characteristic fragmentation for this structure. |

| [C₅H₄S]⁺ | 97.0082 | Expected | Thiophene Cation: Formation of the thienyl cation is a common pathway in the fragmentation of thiophene derivatives.[10] |

The presence of the sulfur isotope peak at m/z 172.0971 ([M+2+H]⁺) with an abundance of ~4.5% relative to the [M+H]⁺ peak would provide strong evidence for the presence of a single sulfur atom.[9]

Infrared (IR) Spectroscopy Data

The IR spectrum is ideal for confirming the presence of the amine hydrochloride and thiophene functional groups.

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Expected Range (cm⁻¹) | Expected Appearance | Key Observations for Target Compound |

| -NH₃⁺ Stretch | 2800-3200 | Strong, very broad | This broad envelope is a hallmark of an amine salt and often has smaller C-H stretching peaks superimposed on it.[11][12][13] |

| -NH₃⁺ Bend | 1500-1600 | Medium, sharp | Asymmetric and symmetric bending vibrations confirm the primary amine salt.[13] |

| Aromatic C-H Stretch | 3050-3150 | Medium, sharp | Peaks appearing just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the thiophene ring. |

| Aliphatic C-H Stretch | 2850-2960 | Strong, sharp | Multiple sharp peaks corresponding to the pentyl chain, often seen on top of the broad -NH₃⁺ stretch.[13] |

| Thiophene Ring C=C Stretch | 1400-1500 | Medium | Vibrations from the aromatic ring system. |

| C-S Stretch | 600-800 | Weak to Medium | Often difficult to assign definitively but expected for a thiophene-containing compound. |

In comparison, 1-phenylpentan-1-amine HCl would show similar amine hydrochloride bands, but the aromatic C-H and C=C stretching bands would be characteristic of a monosubstituted benzene ring. 2-Aminopentane HCl would lack any signals in the aromatic C-H stretch region (>3000 cm⁻¹) and the aromatic C=C stretch region (1400-1500 cm⁻¹), making its spectrum distinctly different.[14][15]

Conclusion

The structural confirmation of this compound is achieved through a logical and systematic consolidation of data from NMR, MS, and IR spectroscopy. Each technique provides critical, complementary information that, when taken together, allows for an unambiguous assignment.

-